Fmoc-天冬氨酸(Ompe)-OH

描述

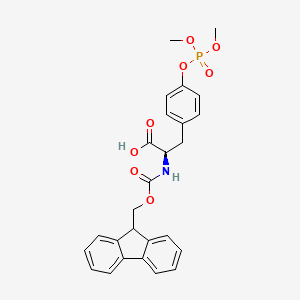

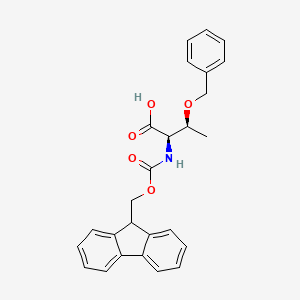

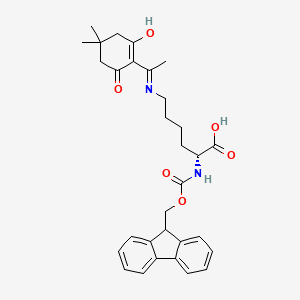

“Fmoc-Asp(Ompe)-OH” is a derivative used for synthesizing β-Asp peptides . The use of OMpe in place of OtBu significantly reduces aspartimide formation, a notorious base-catalyzed side-chain reaction observed with both linear and branched Asp-containing peptides during Fmoc-SPPS .

Synthesis Analysis

Fmoc-Asp(Ompe)-OH can be synthesized using Fmoc-based solid-phase synthesis of peptide thioesters . This method involves coupling Fmoc-protected amino acids on a safety catch sulfonamide resin . The self-purifying effect is achieved through the combination of N-terminal coupling of a cleavable cyclization linker and subsequent backbone-to-side chain cyclization, activation of the sulfonamide linkage by alkylation, thiolysis for the selective detachment of truncation products, and TFA cleavage for the liberation of the desired peptide thioester in unprotected form .

Molecular Structure Analysis

The molecular structure of Fmoc-Asp(Ompe)-OH is influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote building blocks association .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-Asp(Ompe)-OH include N-terminal coupling of a cleavable cyclization linker and subsequent backbone-to-side chain cyclization, activation of the sulfonamide linkage by alkylation, thiolysis for the selective detachment of truncation products, and TFA cleavage for the liberation of the desired peptide thioester in unprotected form .

Physical And Chemical Properties Analysis

The molecular weight of Fmoc-Asp(Ompe)-OH is 439.51 . Its chemical formula is C₂₅H₂₉NO₆ . It should be stored at a temperature below -15°C .

科学研究应用

防止碱催化的天冬酰亚胺形成:Fmoc-Asp(OMpe)-OH 可有效减少 Fmoc SPPS 期间的天冬酰亚胺形成。该化合物对碱催化的天冬酰亚胺形成提供了良好的保护,从而产生更纯净的粗肽产物 (Karlström & Undén, 1996)。

与其他衍生物的比较:将 Fmoc-Asp(OMpe)-OH 与其他天冬酸保护基团(如 Fmoc-Asp(OEpe)-OH 和 Fmoc-Asp(OPhp)-OH)进行比较的研究表明,它能有效减少肽合成中的天冬酰亚胺副产物 (Behrendt 等,2015)。

改进的合成技术:据报道,Fmoc-Asp(OMpe)-OH 的合成得到了改进,从而提高了产率和改善了结晶条件。这有助于它在肽合成中得到更有效的利用 (Boyd & Lin, 2001)。

在复杂肽合成中的应用:Fmoc-Asp(OMpe)-OH 已用于合成复杂肽,如双泛素链,其中它在最大程度减少天冬酰亚胺形成中的作用对于最终产物的完整性至关重要 (Kumar 等,2010)。

在新型生物医学应用中的用途:该化合物已用于新型应用,如肽水凝胶,在生物医学产品中具有潜力。它在这些应用中的作用源于它促进肽稳定形成的能力 (Chakraborty 等,2020)。

作用机制

Target of Action

Fmoc-Asp(Ompe)-OH is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the synthesis of other amino acids and in energy production through the citric acid cycle.

Mode of Action

Fmoc-Asp(Ompe)-OH, like other Fmoc-modified amino acids and short peptides, possesses eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This compound is used for synthesizing β-Asp peptides . The use of OMpe in place of OtBu significantly reduces aspartimide formation, a notorious base-catalyzed side-chain reaction

安全和危害

Specific safety and hazard information for Fmoc-Asp(Ompe)-OH is not available in the search results. For detailed safety information, please refer to the material safety data sheet (MSDS) provided by the manufacturer .

未来方向

The use of Fmoc-Asp(Ompe)-OH and similar compounds in peptide synthesis is a promising area of research. Efforts are being made to develop a universal solution to the problem of aspartimide formation in Fmoc SPPS . The application of new β-trialkylmethyl protected aspartic acid building blocks to the synthesis of peptides containing the Asp-Gly motif is being investigated .

属性

IUPAC Name |

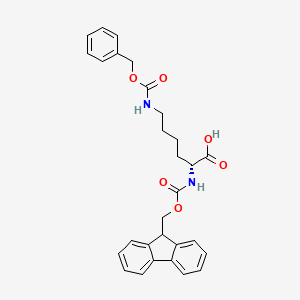

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGKUYKLHYQKPL-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(CC)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718532 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180675-08-5 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-asp(OMpe)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。